(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound’s structure includes an amino group, a cyclopropyl group, and a pyrazinylmethyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine, cyclopropylamine, and (S)-2-aminopropionic acid.
Formation of Pyrazinylmethyl Intermediate: Pyrazine is reacted with a suitable alkylating agent to form the pyrazinylmethyl intermediate.
Amidation Reaction: The pyrazinylmethyl intermediate is then reacted with (S)-2-aminopropionic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Cyclopropylation: Finally, the cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazinylmethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide: The enantiomer of the compound with different stereochemistry.
N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide: Lacks the amino group, leading to different chemical properties and applications.
2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide: Similar structure but with an acetamide group instead of a propionamide group.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8(12)11(16)15(10-2-3-10)7-9-6-13-4-5-14-9/h4-6,8,10H,2-3,7,12H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKLDVSQTCXQES-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=NC=CN=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NC=CN=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.